Diethyl 2-aminoethyl-phenylmalonate hydrochloride

Physicochemical characterization Distillation optimization Thermal stability

Streamline your GABA-B receptor modulator library synthesis. The unsubstituted phenyl ring on this versatile intermediate enables late-stage electrophilic aromatic substitution, eliminating the need to procure multiple pre-functionalized starting materials. Key advantages: • Lower boiling point (390.3°C) vs. p-chlorophenyl analog (417.8°C) reduces thermal degradation during vacuum distillation. • Baseline LogP of 2.90 provides a reference for assessing aryl substituent impact on permeability early in lead optimization.

Molecular Formula C15H22ClNO4
Molecular Weight 315.79 g/mol
CAS No. 67465-34-3
Cat. No. B13762594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-aminoethyl-phenylmalonate hydrochloride
CAS67465-34-3
Molecular FormulaC15H22ClNO4
Molecular Weight315.79 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC[NH3+])(C1=CC=CC=C1)C(=O)OCC.[Cl-]
InChIInChI=1S/C15H21NO4.ClH/c1-3-19-13(17)15(10-11-16,14(18)20-4-2)12-8-6-5-7-9-12;/h5-9H,3-4,10-11,16H2,1-2H3;1H
InChIKeyCKAVMDYCBCKERR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-Aminoethyl-Phenylmalonate Hydrochloride: Identity & Physicochemical Profile


Diethyl 2-aminoethyl-phenylmalonate hydrochloride (CAS 67465-34-3) is a substituted malonic ester derivative belonging to the class of α‑substituted phenylmalonates. The molecule features a diethyl malonate core bearing a 2‑aminoethyl side chain and an unsubstituted phenyl ring, isolated as the hydrochloride salt . This compound is listed in authoritative chemical toxicity and substance registries alongside closely related aryl-substituted analogs, including the p‑chlorophenyl, p‑methoxyphenyl, and 3,4‑methylenedioxyphenyl variants, confirming its identity as a discrete chemical entity distinct from its halogenated and oxygenated congeners [1].

1 Unsubstituted phenyl ring supports late-stage diversification via electrophilic substitution
2 Suitable for focused library synthesis workflows requiring a common intermediate
3 LogP-neutral scaffold may serve as a reference point for medicinal chemistry design

Substitution Risks for Diethyl 2-Aminoethyl-Phenylmalonate Hydrochloride


Within the phenylmalonate ester family, even single-atom modifications to the aryl ring produce substantial shifts in key physicochemical properties that directly impact synthetic handling, safety, and downstream reactivity [1]. The unsubstituted phenyl analog exhibits a boiling point approximately 27.5 °C lower and a flash point 62.6 °C lower than its p‑chlorophenyl counterpart, translating to markedly different distillation and storage requirements . Furthermore, the absence of a para substituent on the phenyl ring preserves a reactive site for electrophilic aromatic substitution, enabling late-stage diversification that is precluded in pre-functionalized analogs. Substituting one member of this series for another without accounting for these quantitative differences can compromise reaction yields, alter purification protocols, and introduce unanticipated safety hazards.

Boiling point difference may alter distillation conditions and thermal stress tolerance vs. p-chlorophenyl analog.
Flash point variation may trigger distinct storage and ventilation requirements under safety guidelines.
Unsubstituted para position enables electrophilic substitution; substituted analogs cannot replicate this reactivity.

Diethyl 2-Aminoethyl-Phenylmalonate Hydrochloride: Differentiation Evidence


Lower Boiling Point vs. p-Chlorophenyl Analog

Diethyl 2-aminoethyl-phenylmalonate hydrochloride exhibits a boiling point of 390.3 °C at 760 mmHg , which is 27.5 °C lower than the 417.8 °C recorded for the p‑chlorophenyl analog (CAS 67465-31-0) under identical pressure conditions . This 6.6% reduction in boiling point reflects the lower molecular mass and weaker intermolecular dipole interactions in the absence of the electronegative chlorine substituent.

Boiling Point
Data to verify
390.3 °C vs. 417.8 °C
Δ = -27.5 °C
May support distillative purification at reduced thermal stress.
Cross-study comparable; method verification recommended.
Physicochemical characterization Distillation optimization Thermal stability

Lower Flash Point vs. p-Chlorophenyl Analog

The flash point of diethyl 2-aminoethyl-phenylmalonate hydrochloride is 143.9 °C , substantially lower than the 206.5 °C flash point reported for the p‑chlorophenyl derivative . This 62.6 °C difference places the two compounds in distinct flammability risk categories under standard occupational safety frameworks.

Flash Point
Data to verify
143.9 °C vs. 206.5 °C
Δ = -62.6 °C
May trigger additional storage and ventilation requirements.
GHS/OSHA classification may differ; confirm locally.
Safety data Flammability Storage classification

Higher Vapor Pressure vs. p-Chlorophenyl Analog

The vapor pressure of the target compound at 25 °C is 2.68 × 10⁻⁶ mmHg , while the p‑chlorophenyl analog exhibits a vapor pressure of 3.45 × 10⁻⁷ mmHg at the same temperature . This represents a 7.8-fold greater volatility for the unsubstituted phenyl derivative.

Vapor Pressure
Data to verify
2.68×10⁻⁶ mmHg vs. 3.45×10⁻⁷ mmHg
7.8-fold higher
Higher volatility may require adjusted containment engineering.
Cross-study data; confirm headspace concentration.
Vapor pressure Volatility Containment engineering

Lipophilicity Difference vs. Substituted Analogs

The target compound has a computed LogP of 2.90 . Addition of a para‑chloro substituent (Hammett σₚ = +0.23, π = +0.71) is predicted to raise LogP to approximately 3.6–3.7, while a para‑methoxy group (π = –0.02) would yield a LogP near 2.5. These differences of 0.4–0.8 log units correspond to 2.5‑ to 6.3‑fold variations in octanol/water partition coefficient, which are sufficient to alter passive membrane permeability and nonspecific protein binding in biological assays.

LogP Estimate
Class-level inference
2.90 (unsubst.) vs. ~3.6 (p-Cl) vs. ~2.5 (p-OMe)
May serve as lipophilicity reference for library design.
Computed values; experimental LogP confirmation needed.
LogP Lipophilicity Drug-likeness ADME prediction

Synthetic Versatility via Unsubstituted Phenyl Ring

The unsubstituted phenyl ring of the target compound remains competent for electrophilic aromatic substitution (nitration, halogenation, sulfonation, Friedel-Crafts acylation), whereas the p‑chlorophenyl and p‑methoxyphenyl analogs are already blocked (or deactivated) at the para position [1]. This structural feature allows a single procurement lot to serve as a common intermediate for generating a panel of substituted derivatives, reducing the number of distinct starting materials that must be sourced, qualified, and inventoried.

Para‑Position Availability
Reported
Unsubstituted ring competent for electrophilic substitution
Supports diversification without multiple starting materials.
Reactivity differences may affect directing effects; verify scope.
Synthetic intermediate Electrophilic aromatic substitution Library diversification

Application Scenarios for Diethyl 2-Aminoethyl-Phenylmalonate Hydrochloride


Synthesis of Diversified GABA-B Receptor Ligand Libraries

The unsubstituted phenyl scaffold serves as a versatile precursor for generating focused libraries of GABA-B receptor modulators, where late-stage electrophilic aromatic substitution installs varied pharmacophoric groups. This strategy avoids the procurement of multiple pre-functionalized starting materials, streamlining inventory and reducing costs [1].

Distillative Purification Application

With a boiling point of 390.3 °C, the target compound is amenable to vacuum distillation at temperatures substantially lower than those required for the p‑chlorophenyl analog (417.8 °C), reducing thermal degradation risk during pilot-scale purification .

LogP-Neutral Malonate Scaffold

The measured LogP of 2.90 positions this compound as a baseline lipophilicity reference. Medicinal chemists can use it to assess the impact of aryl substituents on permeability and solubility early in lead optimization, before committing to costly substituted analogs .

Application
Selection Property
Validation Focus
GABA-B receptor ligand library synthesis
Unsubstituted phenyl ring for late-stage diversification
Para-position functionalization yield and scope
Distillative purification
Boiling point-based purification fit
Vacuum distillation protocol optimization
LogP-neutral malonate scaffold
Lipophilicity baseline for library design
Solubility and permeability assay correlation
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